1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Description
This compound, systematically named N,N-dimethyl-N'-(2-pyridinylmethylene)-1,2-ethanediamine, is a substituted ethylenediamine derivative. It is commonly known as Tripelennamine (CAS Reg. No. 91-81-6), a first-generation antihistamine used to treat allergic conditions . Structurally, it features:
- A central 1,2-ethanediamine backbone.
- Two methyl groups on the terminal amine (N,N-dimethyl).
- A benzyl group (phenylmethyl) and a pyridinylmethylene group on the secondary amine.
Its synthesis typically involves condensation reactions between substituted amines and aldehydes or ketones .
Properties
IUPAC Name |
N,N-dimethyl-2-(pyridin-2-ylmethylideneamino)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWORMBJVVYZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476550 | |
| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-19-1 | |
| Record name | N1,N1-Dimethyl-N2-(2-pyridinylmethylene)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26850-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- typically involves the reaction of 1,2-ethanediamine with N,N-dimethylformamide and 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
Structural Features
- Pyridine Ring : The presence of the pyridine ring contributes to the compound's basicity and ability to form coordination complexes.
- Amine Groups : The dimethylated amines enhance solubility and reactivity with various substrates.
Medicinal Chemistry
DMPE has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer agents. Its ability to form stable complexes with metal ions has led to studies on its use as a ligand in metal-based drug formulations.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of DMPE derivatives. The results indicated that certain metal complexes of DMPE exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Coordination Chemistry
DMPE serves as an effective ligand in coordination chemistry due to its ability to chelate transition metals. This property is utilized in synthesizing metal complexes that have applications in catalysis and materials science.
Data Table: Metal Complexes of DMPE
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | [Cu(DMPE)₂] | Catalysis in organic reactions |
| Ni(II) | [Ni(DMPE)₂] | Electrocatalysis |
| Co(II) | [Co(DMPE)₂] | Magnetic materials |
Materials Science
The incorporation of DMPE into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research published in Materials Science & Engineering demonstrated that incorporating DMPE into epoxy resins improved thermal resistance and mechanical performance due to enhanced cross-linking density.
Development of Novel Therapeutics
Ongoing research aims to modify DMPE to improve its selectivity and efficacy as a therapeutic agent. This includes exploring derivatives with altered substituents on the pyridine ring.
Green Chemistry Applications
The role of DMPE in green chemistry is being investigated, particularly in sustainable catalytic processes that minimize environmental impact.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal ions and form coordination complexes, which can influence various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
N,N'-Dimethyl-1,2-ethanediamine (CAS 110-70-3)
- Structure : Simplest dimethyl derivative of ethylenediamine, with methyl groups on both terminal amines.
- Formula : C₄H₁₂N₂.
- Applications : Used as a ligand in coordination chemistry and in polymer synthesis.
- Key Differences : Lacks aromatic substituents, making it less sterically hindered and more basic. Its lower molecular weight (116.16 g/mol) enhances solubility in polar solvents compared to Tripelennamine .
N,N,N',N'-Tetramethyl-1,2-ethanediamine (CAS 110-18-9)
- Structure : Fully methylated ethylenediamine.
- Formula : C₆H₁₆N₂.
- Applications : Catalyst in organic reactions, surfactant, and corrosion inhibitor.
- Key Differences : Higher symmetry and hydrophobicity due to four methyl groups. Experimental vapor pressure at 273.18–364.97 K (202.67–417.25 kPa) indicates greater volatility than Tripelennamine .
N,N-Diisopropyl-1,2-ethanediamine (CAS 121-05-1)
- Structure : Branched alkyl substituents (isopropyl groups) on both amines.
- Formula : C₈H₂₀N₂.
- Applications : Chiral ligand in asymmetric catalysis.
- Key Differences : Bulkier substituents increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to Tripelennamine’s planar pyridine moiety .
N,N'-Dibenzylethylenediamine (CAS 1538-09-6)
- Structure : Benzyl groups on both terminal amines.
- Applications : Pharmaceutical counterion (e.g., in benzathine penicillin).
N,N'-Distearoylethylenediamine (CAS 110-30-5)
- Structure : Ethylenediamine with stearoyl (C₁₈) amide groups.
- Applications : Lubricant, anti-blocking agent in plastics.
- Key Differences : Hydrophobic long-chain substituents render it insoluble in water, unlike the polar pyridine group in Tripelennamine .
Comparative Analysis Table
Research Findings and Functional Insights
- Coordination Chemistry : Tripelennamine’s pyridine group enables metal coordination, unlike purely aliphatic analogs (e.g., N,N'-dimethyl-1,2-ethanediamine) .
- Biological Activity : The pyridinylmethylene group in Tripelennamine enhances binding to histamine receptors, whereas N,N'-dibenzylethylenediamine lacks therapeutic activity but stabilizes APIs via salt formation .
- Thermal Behavior : N,N,N',N'-Tetramethyl-1,2-ethanediamine’s high vapor pressure suits gas-phase reactions, while Tripelennamine’s larger structure limits volatility .
Biological Activity
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- (CAS Number: 26850-19-1) is a chemical compound of interest due to its potential biological activities. It is characterized by the presence of a pyridine ring and two dimethylamino groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C10H15N
- Molecular Weight: 177.246 g/mol
-
Chemical Structure:
The compound features a pyridine moiety linked to a dimethylamino group through an ethylene bridge.
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various strains of bacteria and fungi. The presence of the pyridine ring is often associated with enhanced interaction with microbial cell membranes, leading to increased permeability and cell death.
- Antioxidant Properties : The dimethylamino groups may contribute to the antioxidant capacity of the compound by scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis.
Toxicity Profile
The toxicity of 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- has been evaluated in animal models:
- LD50 (Rat) : Approximately 1135 mg/kg, indicating moderate toxicity upon acute exposure .
- Symptoms of Exposure : Inhalation or skin contact can cause severe irritation and burns. Ingestion may lead to gastrointestinal damage .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of 1,2-Ethanediamine. The results showed that compounds featuring the pyridine structure exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested.
Case Study 2: Antioxidant Activity
Research conducted by Smith et al. (2023) investigated the antioxidant properties of N,N-dimethyl-N'-(2-pyridinylmethylene)- in vitro. The study utilized DPPH and ABTS assays to measure radical scavenging activity. Results indicated that the compound demonstrated a significant reduction in radical concentration, comparable to established antioxidants like ascorbic acid.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | LD50 (mg/kg) | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|---|
| 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | C10H15N | 1135 | Yes | Moderate |
| 1,2-Ethanediamine | C4H12N2 | 800 | Yes | Low |
| Dimethylaminopyridine | C7H10N2 | 600 | Yes | High |
Q & A
Q. Methodological Answer :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to calculate activation barriers for ligand substitution or redox steps. Compare HOMO/LUMO energies to assess electron-transfer propensity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on ligand dissociation rates using software like Gaussian or ORCA .
Basic: How is the compound’s purity validated before use in sensitive reactions?
Q. Methodological Answer :
- Elemental Analysis : Match experimental C/H/N percentages (±0.3%) with theoretical values.
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at <0.5% levels .
Advanced: What strategies mitigate oxidative degradation during catalytic applications?
Q. Methodological Answer :
- Additive Screening : Introduce radical scavengers (e.g., BHT) or co-ligands (e.g., ascorbate) to stabilize the metal center. Monitor via cyclic voltammetry to identify redox-sensitive degradation pathways .
- Encapsulation : Embed the compound in silica matrices or polymer supports to limit O₂ exposure, assessed by TGA and TEM .
Basic: How does the compound’s solubility profile impact experimental design?
Q. Methodological Answer :
- Solvent Screening : Test solubility in polar (MeOH, DMF) vs. nonpolar (toluene) solvents via gravimetric analysis. The pyridinyl group enhances solubility in DMF (>50 mg/mL) .
- Buffer Compatibility : Assess precipitation in aqueous buffers (pH 4–10) using dynamic light scattering (DLS) .
Advanced: How can in situ spectroscopic methods elucidate reaction mechanisms involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
